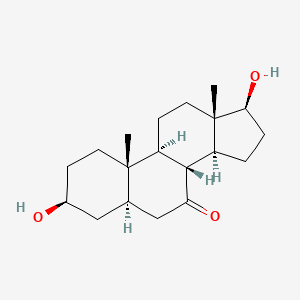

5alpha-Androstan-3beta,17beta-diol-7-one

Description

Properties

CAS No. |

28375-34-0 |

|---|---|

Molecular Formula |

C19H30O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(3S,5R,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-14,16-17,20,22H,3-10H2,1-2H3/t11-,12+,13+,14+,16+,17+,18+,19+/m1/s1 |

InChI Key |

JVEWXTLFKFWQPU-MJSJFWEFSA-N |

SMILES |

CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(C4)O)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(C4)O)C |

Origin of Product |

United States |

Enzymology and Regulation of Enzymes Associated with 5alpha Androstan 3beta,17beta Diol 7 One

Characterization of Enzymes Directly Modifying 5alpha-Androstan-3beta,17beta-diol-7-one

The interconversion at the C-7 position of the androstane (B1237026) nucleus is a pivotal regulatory step. This reaction involves the oxidation of a 7-hydroxyl group to a 7-keto group, and the corresponding reduction of the 7-keto group back to a hydroxyl group. These bidirectional reactions are catalyzed by specific oxidoreductases belonging to two major protein superfamilies: the aldo-keto reductases (AKRs) and the short-chain dehydrogenases/reductases (SDRs). nih.govmdpi.comoup.com

7-Oxo/Reductase Activities Acting on the C-7 Position: Kinetic and Mechanistic Studies

The enzymes responsible for modifying the C-7 position function either as dehydrogenases (oxidizing the hydroxyl to a ketone) or as reductases (reducing the ketone to a hydroxyl). The direction of the reaction in vivo is largely determined by the enzyme's intrinsic properties, its affinity for cofactors, and the intracellular ratio of these cofactors.

Aldo-Keto Reductase (AKR) Superfamily: Enzymes in this family, such as human AKR1C isoforms, are typically monomeric, cytosolic proteins. researchgate.netimrpress.com They function predominantly as NADPH-dependent reductases in vivo. nih.gov This preference is driven by their high affinity for NADPH and the high intracellular ratio of NADPH to NADP+, which strongly favors the reductive pathway. nih.govnih.gov The catalytic mechanism of AKRs involves a characteristic Asp-Tyr-Lys-His tetrad. mdpi.com While specific kinetic data for 5alpha-Androstan-3beta,17beta-diol-7-one is not extensively documented, studies on related ketosteroids show that AKR enzymes efficiently catalyze their reduction. oup.comutexas.edu

Short-Chain Dehydrogenase/Reductase (SDR) Superfamily: This is a large and diverse family of enzymes that can catalyze both oxidation and reduction reactions. mdpi.com A key example is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which has been shown to catalyze the interconversion of 7-keto- and 7-hydroxy-neurosteroids. nih.govplos.org The catalytic direction of 11β-HSD1 is critically dependent on the cofactor-generating enzyme hexose-6-phosphate dehydrogenase (H6PDH). In the presence of H6PDH, which supplies NADPH, 11β-HSD1 functions primarily as a reductase. nih.govplos.org The catalytic mechanism of SDRs typically relies on a conserved Ser-Tyr-Lys triad. mdpi.com

7α-Hydroxysteroid Dehydrogenase (7α-HSDH): While much of the characterization has been done on bacterial enzymes and with bile acid substrates, these studies provide valuable kinetic insights. For instance, 7α-HSDH from Escherichia coli can oxidize various 7α-hydroxysteroids, with reported Michaelis constants (Km) of 0.12 mM for chenodeoxycholic acid and 0.83 mM for cholic acid, indicating its affinity for steroids with a C-7 hydroxyl group. nih.gov

The table below summarizes the key features of the enzyme superfamilies involved in C-7 position modifications.

| Enzyme Superfamily | Primary Function in vivo | Typical Cofactor | Catalytic Motif | Key Examples |

|---|---|---|---|---|

| Aldo-Keto Reductases (AKRs) | Ketosteroid Reduction | NADPH | Asp-Tyr-Lys-His | AKR1C1, AKR1C2, AKR1C3 |

| Short-Chain Dehydrogenases/Reductases (SDRs) | Oxidation / Reduction | NAD+ / NADPH | Ser-Tyr-Lys | 11β-HSD1, 17β-HSDs, 7α/β-HSDs |

Stereospecificity of Enzymatic Conversions at the 7-Position

The enzymatic reactions at the C-7 position are highly stereospecific, meaning they selectively produce or act upon either the 7α- or 7β-hydroxy epimer. This specificity is dictated by the three-dimensional structure of the enzyme's active site, which forces the steroid substrate to bind in a precise orientation relative to the nicotinamide (B372718) cofactor. mdpi.com

Distinct 7α- and 7β-HSDs: The existence of separate 7α- and 7β-hydroxysteroid dehydrogenases underscores this stereoselectivity. mdpi.comnih.gov These enzymes catalyze the interconversion between the 7-keto intermediate and their respective 7α- or 7β-hydroxy products. The epimerization of a hydroxyl group from the α- to the β-position, or vice versa, proceeds through a 7-keto intermediate. nih.gov

Mechanism of Stereospecificity: Molecular docking studies have illuminated the basis for this specificity. For the reduction of a 7-keto steroid by 7α-HSDH, the substrate binds in such a way that its β-face is oriented toward the cofactor (NAD(P)H), allowing the hydride ion to be delivered to the α-face of the carbonyl carbon, resulting in a 7α-hydroxyl group. mdpi.com In contrast, within the active site of a 7β-HSDH, the substrate is oriented with its α-face toward the cofactor, leading to the formation of a 7β-hydroxyl group. mdpi.com This precise positioning ensures the stereochemical purity of the product. This principle of substrate orientation determining the stereochemical outcome applies to HSDs in both the AKR and SDR superfamilies. mdpi.comoup.com

Regulatory Mechanisms Governing Enzyme Expression and Activity Influencing 5alpha-Androstan-3beta,17beta-diol-7-one Levels

The cellular concentration of 5alpha-Androstan-3beta,17beta-diol-7-one is not static; it is dynamically regulated by complex mechanisms that control the expression and activity of the enzymes in its metabolic pathway.

Transcriptional and Post-Translational Control of Involved Enzymes

The amount of available enzyme is a primary control point, managed at the level of gene transcription.

Regulation of CYP7B1: The expression of CYP7B1, the enzyme responsible for the initial 7α-hydroxylation of the precursor 3β-Adiol, is subject to hormonal regulation. Studies have shown that 17β-estradiol, acting through both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), can significantly increase CYP7B1 mRNA levels and catalytic activity. nih.gov This suggests a feedback mechanism where estrogens can influence the metabolism of androgen-derived steroids.

Regulation of HSDs: The transcription of HSD genes is also tightly controlled. For example, the gene for 17β-HSD type 7, an SDR enzyme, is regulated by transcription factors such as the sterol regulatory element-binding protein (SREBP) and hepatocyte nuclear factor 4 (HNF4), which are key players in cholesterol metabolism. nih.gov Furthermore, some bacterial HSDs are known to be induced at the transcriptional level by their own substrates (e.g., bile acids), a principle that could potentially apply to mammalian systems. nih.gov

Hormonal and Environmental Factors Modulating Enzyme Activity

Beyond gene expression, the activity of existing enzymes is modulated by various physiological and environmental signals.

Hormonal Control: The steroid milieu of a cell profoundly impacts enzymatic activity. There is a complex interplay between androgens and estrogens in regulating these pathways. For instance, inhibiting 17β-HSD7 in breast cancer cells leads to a decrease in the potent estrogen E2 and an increase in the potent androgen DHT, which in turn triggers downstream effects on cell cycle and apoptosis. nih.govoup.com This highlights how modulating one enzyme in the network can shift the balance of active steroid hormones.

Cofactor Availability: The activity and directionality of many HSDs are critically dependent on the availability of NADPH or NAD+. The enzyme 11β-HSD1 provides a clear example, where its function as a reductase in intact cells is almost entirely reliant on the NADPH supplied by H6PDH. nih.govplos.org This coupling makes H6PDH a crucial modulator of 7-keto steroid reduction.

Environmental Factors: External factors can also influence these pathways. For example, ambient temperature has been shown to regulate CYP7B1 expression, with mild cold exposure leading to higher expression compared to thermoneutral conditions. mdpi.com This suggests that metabolic demands related to thermoregulation can impact steroid hydroxylation pathways.

Inhibitors and Activators of Enzymes in 5alpha-Androstan-3beta,17beta-diol-7-one Pathways

The activity of enzymes metabolizing 5alpha-Androstan-3beta,17beta-diol-7-one can be modulated by various small molecules, which can be broadly categorized as inhibitors or activators.

Inhibitors: A range of inhibitors for HSDs have been identified, including both synthetic and natural compounds.

Competitive Substrates: Steroids with similar structures can act as competitive inhibitors. 7-keto steroids, for example, can compete with glucocorticoids for the active site of 11β-HSD1, thereby inhibiting cortisol reduction. plos.org

Natural Products: Compounds derived from natural sources, such as the licorice derivatives glycyrrhetinic acid and carbenoxolone, are known to be inhibitors of 11β-HSD enzymes. nih.gov

Pharmacological Inhibitors: Specific inhibitors are being developed for therapeutic purposes, targeting various HSD isoforms like 17β-HSDs and 11β-HSD1. abmole.comnih.gov Additionally, drugs like the antiandrogens flutamide (B1673489) and bicalutamide (B1683754) can indirectly inhibit certain SDRs by reducing the availability of their androgen substrates. scbt.com

Activators: Direct allosteric activators are less common than inhibitors for these enzymes.

Cofactors: The primary factor "activating" the reductive pathway is the high cellular concentration of the NADPH cofactor. nih.gov As mentioned, the activity of H6PDH is essential for providing this cofactor to 11β-HSD1, effectively acting as a functional activator of its reductase activity. nih.gov

Ions and Reducing Agents: Studies on bacterial 7α-HSDH have shown that its activity can be enhanced by certain metal ions (such as Na+, K+, Ca2+, and Mn2+) and by reducing agents that contain thiol groups. nih.gov

The table below provides examples of modulators for enzymes in these pathways.

| Modulator Type | Example Molecule/Factor | Target Enzyme(s) | Effect |

|---|---|---|---|

| Inhibitor | Glycyrrhetinic Acid | 11β-HSDs | Inhibition |

| Inhibitor | 7-keto-DHEA | 11β-HSD1 | Competitive Inhibition |

| Inhibitor | Flutamide | DHRS7 (Indirectly) | Inhibition via substrate depletion |

| Activator | NADPH (High Ratio) | AKRs, 11β-HSD1 | Promotes Reductase Activity |

| Activator | H6PDH | 11β-HSD1 | Functional activation of reductase activity |

| Activator | Ca2+, Mn2+ | Bacterial 7α-HSDH | Activation |

Proposed Molecular and Cellular Mechanisms of 5alpha Androstan 3beta,17beta Diol 7 One

Modulation of Cellular Pathways by 5alpha-Androstan-3beta,17beta-diol-7-one in In Vitro Systems

In laboratory settings, 5alpha-Androstan-3beta,17beta-diol and its related compounds have been shown to influence fundamental cellular processes, including proliferation, differentiation, and programmed cell death (apoptosis).

The effects of 3β-Adiol on cell proliferation are highly context-dependent, varying based on the cell type and the hormonal environment. In estrogen receptor-positive breast cancer cell lines such as MCF-7, T-47D, and ZR-75-1, 3β-Adiol stimulates cell proliferation. nih.govnih.gov This proliferative effect is mediated through the estrogen receptor, highlighting its estrogenic activity. nih.govnih.gov

Conversely, in the context of prostate cancer, 3β-Adiol demonstrates anti-proliferative and anti-migratory effects. Studies have shown that 3β-Adiol, acting through ERβ, potently inhibits the migration of prostate cancer cells. unimi.itnih.govaacrjournals.org This effect is noteworthy as it is not replicated by estradiol, suggesting a distinct activation pathway for ERβ by 3β-Adiol in these cells. nih.gov Furthermore, the inhibitory effect on migration is linked to the induced expression of E-cadherin, a protein known to suppress metastasis. unimi.itnih.gov

The activation of receptors by ligands like 3β-Adiol initiates a cascade of intracellular signaling events. These signal transduction pathways often involve protein kinases, which are enzymes that phosphorylate other proteins, thereby activating or deactivating them. The related metabolite, 3α-diol, has been shown to uniquely regulate Akt expression and phosphorylation in prostate cancer cells, a key component of the PI3K/AKT pathway that is critical for cell survival and growth. nih.govnih.gov This activation occurs independently of the androgen receptor, indicating a non-classical signaling mechanism. nih.gov G-protein coupled receptors and receptor tyrosine kinases are common initiators of such cascades, leading to the activation of secondary messengers like cyclic AMP (cAMP), calcium, and protein kinase A or C, which then carry out downstream cellular effects. youtube.com

Hypothesized Physiological and Endocrine Implications of 5alpha Androstan 3beta,17beta Diol 7 One Based on Preclinical and Structural Analogy

Suggested Influence on Reproductive Processes and Steroidogenesis in Animal Studies

Based on structural analogy, the influence of 5alpha-Androstan-3beta,17beta-diol-7-one on reproductive functions and the synthesis of sex steroids is likely to differ significantly from its parent compound, 5alpha-androstane-3beta,17beta-diol (3β-diol). 3β-diol is a known metabolite of dihydrotestosterone (B1667394) (DHT) and is recognized for its estrogenic activity, primarily through its role as an agonist of the Estrogen Receptor β (ERβ) wikipedia.org. In contrast, the addition of a keto group at the 7-position, as seen in related compounds like 7-keto-DHEA, is believed to prevent conversion into active androgens or estrogens wikipedia.orghealthmatters.iorxlist.com.

If 5alpha-Androstan-3beta,17beta-diol-7-one behaves similarly to 7-keto-DHEA, it would not serve as a direct precursor to more potent sex hormones. Studies involving the administration of 7-oxo-DHEA to healthy men resulted in a decline in serum testosterone (B1683101) and estradiol levels, alongside an increase in luteinizing hormone (LH) nih.gov. This suggests a potential modulatory or even inhibitory effect at the level of the hypothalamic-pituitary-gonadal (HPG) axis or directly at the gonads, rather than acting as a prohormone.

Extrapolating from these findings, one could hypothesize the following effects in animal models:

Modulation of Gonadotropin Secretion: The compound might influence the release of LH and follicle-stimulating hormone (FSH), potentially altering gonadal function without contributing directly to the pool of circulating sex steroids. The parent compound, 5alpha-androstane-3beta,17alpha-diol, has been implicated as a regulator of gonadotropin secretion drugbank.comnih.gov.

Alteration of Intra-gonadal Steroidogenesis: By analogy with 7-oxo-DHEA, it could be hypothesized that 5alpha-Androstan-3beta,17beta-diol-7-one might compete with enzymes essential for the synthesis of testosterone and estradiol. This could lead to a modified steroid profile within the testes or ovaries. Animal studies using dehydroepiandrosterone (B1670201) (DHEA) have been employed to induce polycystic ovary syndrome (PCOS)-like characteristics in rats, demonstrating the profound impact that precursor steroids can have on ovarian function and estrous cycles researchgate.net. The introduction of a 7-keto group could substantially alter such outcomes.

Impact on Reproductive Tissues: The parent molecule, 3β-diol, has known effects on estrogen-sensitive tissues like the prostate via ERβ wikipedia.org. The 7-keto derivative, likely lacking strong estrogenic or androgenic activity, might not share these effects or could act as a competitive modulator at certain receptor sites.

These hypotheses are based on the significant functional changes imparted by the 7-oxo group in other steroid molecules. Preclinical studies in animal models would be necessary to confirm whether these suggested influences on reproductive physiology and steroidogenesis hold true.

Table 1: Hypothesized Reproductive Effects in Animal Models Based on Structural Analogs

| Feature | Parent Compound (5α-androstane-3β,17β-diol) | 7-Oxygenated Analog (7-oxo-DHEA) | Hypothesized Effect of 5α-Androstan-3β,17β-diol-7-one |

|---|---|---|---|

| Hormonal Conversion | Metabolite of DHT wikipedia.org | Not converted to testosterone or estrogen wikipedia.orghealthmatters.io | Unlikely to convert to major sex steroids. |

| Receptor Activity | Agonist of Estrogen Receptor β (ERβ) wikipedia.org | Lacks direct androgenic/estrogenic activity rxlist.com | Potentially low affinity for AR and ERs. |

| Effect on Steroidogenesis | Participates in androgen metabolism. | Associated with decreased testosterone and estradiol in a human study nih.gov. | May modulate or inhibit key steroidogenic enzymes. |

| Gonadotropin Impact | Implicated in regulating gonadotropin secretion drugbank.comnih.gov. | Associated with increased LH in a human study nih.gov. | Could alter LH/FSH secretion, impacting gonadal function. |

Research Methodologies for Investigating 5alpha Androstan 3beta,17beta Diol 7 One

In Vitro Cell Culture Models for Studying Biosynthesis and Activity of 5alpha-Androstan-3beta,17beta-diol-7-one

In vitro cell culture models are indispensable tools for investigating the metabolic pathways leading to the formation of 5alpha-Androstan-3beta,17beta-diol-7-one and for characterizing its potential biological effects at the cellular and molecular level.

The biosynthesis of 5alpha-Androstan-3beta,17beta-diol-7-one from its precursor, 7-keto-DHEA, likely involves a series of enzymatic reactions. Cell-based models can be used to identify the tissues and cell types capable of these conversions and the enzymes involved.

Primary Cell Cultures and Liver Microsomes: Primary cell cultures, while more physiologically relevant, are often difficult to maintain. A common alternative for studying steroid metabolism is the use of subcellular fractions, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochromes P450. Studies have shown that both rat and human liver microsomes can metabolize DHEA to 7α-hydroxy-DHEA and 7-keto-DHEA. researchgate.netsci-hub.se Pig liver microsomes have also been used to biosynthesize radiolabeled 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, and 7-oxo-DHEA. wikipedia.org These systems could potentially be used to investigate the further metabolism of 7-keto-DHEA to 5alpha-Androstan-3beta,17beta-diol-7-one.

Immortalized Cell Lines: Immortalized cell lines, such as those derived from the liver (e.g., HepG2) or adrenal glands, offer a more stable and reproducible system for studying steroid metabolism. While direct studies on the metabolism of 7-keto-DHEA to 5alpha-Androstan-3beta,17beta-diol-7-one in these cell lines are not yet reported in the literature, they represent a valuable tool for future investigations. For instance, HepG2 cells have been used to study the activation of estrogen receptors by DHEA metabolites. nih.gov

Reporter gene assays are a common method to determine if a compound can activate a specific nuclear receptor, such as the androgen receptor (AR) or estrogen receptors (ERα and ERβ). These assays typically involve engineering cells to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that contains response elements for the receptor of interest.

There is currently a lack of direct evidence from reporter gene assays on the activity of 5alpha-Androstan-3beta,17beta-diol-7-one. However, studies on its precursor, 7-keto-DHEA, and related metabolites provide some context. It has been reported that 7-keto-DHEA does not activate androgen or estrogen receptors. uu.nl In contrast, another study using transfected HepG2 cells showed that 7-oxo-DHEA could stimulate reporter activity through ERβ. nih.gov This discrepancy highlights the need for further investigation.

The metabolite 5α-androstane-3β,17β-diol, which is structurally similar to the target compound but lacks the 7-one group, is a known agonist of ERβ. frontiersin.org Given this, it would be of significant interest to test whether the addition of the 7-keto group in 5alpha-Androstan-3beta,17beta-diol-7-one alters this activity. A reporter gene assay using cells expressing AR, ERα, or ERβ would be the appropriate method to investigate this.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 5alpha-Androstan-3beta,17beta-diol-7-one | - |

| 7-keto-dehydroepiandrosterone (B159665) | 7-keto-DHEA |

| Dehydroepiandrosterone (B1670201) | DHEA |

| Pregnenolone (B344588) | - |

| Androstenediol | - |

| Testosterone (B1683101) | - |

| 7α-hydroxy-DHEA | - |

| 7β-hydroxy-DHEA | - |

| 7-oxo-DHEA | - |

| 7α-hydroxy-dihydrotestosterone | - |

| 5α-androstane-3β,17β-diol | 3β-diol |

| Androgen Receptor | AR |

| Estrogen Receptor Alpha | ERα |

In Vivo Animal Models for Characterizing Metabolic Fate and Effects of 5alpha-Androstan-3beta,17beta-diol-7-one

In vivo animal models, particularly rodent models, are indispensable for elucidating the metabolic pathways and physiological effects of 5alpha-Androstan-3beta,17beta-diol-7-one. These models allow for controlled studies of its pharmacokinetics, pharmacodynamics, and the underlying molecular mechanisms of action.

Pharmacokinetic and Pharmacodynamic Studies in Rodent Models

While direct pharmacokinetic studies on 5alpha-Androstan-3beta,17beta-diol-7-one are not extensively documented, research on its precursor, 7-keto-dehydroepiandrosterone (7-keto-DHEA), provides significant insights into its likely metabolic fate and biological activity in rodents.

Pharmacokinetic studies in male volunteers have shown that orally administered 3-acetyl-7-oxo-DHEA is safe at doses up to 200 mg/day for four weeks, with the primary metabolic product being 7-keto-DHEA sulfate. uu.nlresearchgate.net In rats, 7-keto-DHEA was not toxic at doses as high as 2000 mg per kg body weight. researchgate.net The metabolism of DHEA in rat liver homogenates demonstrates a rapid conversion to 7α-hydroxy-DHEA, followed by a sequence leading to 7-oxo-DHEA and 7β-hydroxy-DHEA. nih.gov

Pharmacodynamic studies in rodent models have revealed several behavioral and physiological effects of 7-keto-DHEA and its metabolites. In male Long-Evans rats, both 10 and 56 mg/kg doses of 7-keto-DHEA significantly reduced voluntary ethanol (B145695) consumption, with the higher dose being more effective than DHEA itself. nih.gov These effects are thought to be mediated, at least in part, by the modulation of the GABA-A receptor, similar to DHEA. nih.gov Furthermore, 7-keto-DHEA has been shown to reverse scopolamine-induced memory deficits in young mice, suggesting a role in cognitive function. nih.gov Studies in rats have also indicated that 7-keto-DHEA can induce thermogenic enzymes in the liver, potentially impacting metabolism. webmd.com

The metabolite 5alpha-androstane-3beta,17beta-diol (3β-adiol) has been shown to have anxiolytic and cognitive-enhancing effects in both rats and wildtype mice. nih.govnih.gov These effects were absent in estrogen receptor beta knockout (βERKO) mice, indicating the crucial role of this receptor in mediating the observed behavioral changes. nih.govnih.gov

Interactive Data Table: Pharmacodynamic Effects of 7-keto-DHEA and its Metabolites in Rodent Models

| Compound | Animal Model | Observed Effect | Putative Mechanism |

| 7-keto-DHEA | Male Long-Evans Rats | Decreased voluntary ethanol intake | Modulation of GABA-A receptor |

| 7-keto-DHEA | Young C57BL/6 Mice | Reversal of scopolamine-induced memory deficits | Influence on the cholinergic system via GABAergic neurons |

| 5alpha-androstane-3beta,17beta-diol | Gonadectomized Wildtype Mice and Rats | Reduced anxiety-like behavior | Activation of Estrogen Receptor Beta (ERβ) |

| 5alpha-androstane-3beta,17beta-diol | Gonadectomized Wildtype Mice and Rats | Improved performance in object recognition task | Activation of Estrogen Receptor Beta (ERβ) |

Genetic Manipulation Models (e.g., Knockout/Knock-in of Steroidogenic Enzymes or Receptors)

Genetically modified animal models have been instrumental in dissecting the specific pathways through which 5alpha-Androstan-3beta,17beta-diol-7-one and its precursors exert their effects.

CYP7B1 Knockout Mice: The enzyme Cytochrome P450 7B1 (CYP7B1) is crucial for the 7α-hydroxylation of DHEA and 3β-adiol. nih.govnih.gov Studies using CYP7B1 knockout (Cyp7b1-/-) mice have demonstrated the essential role of this enzyme in steroid metabolism. These mice show an impaired ability to convert DHEA to its 7α-hydroxylated metabolites in various tissues, including the brain and spleen. researchgate.net The absence of CYP7B1 leads to an accumulation of its substrates. researchgate.net Behaviorally, male CYP7B1 knockout mice exhibit impaired reproductive behaviors. nih.gov The regulation of the hypothalamic-pituitary-adrenal (HPA) axis response to stress by testosterone is mediated by the activation of ERβ by 3β-adiol, and the in vivo efficacy of 3β-adiol is tightly controlled by CYP7B1. nih.gov

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Knockout Mice: The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is known to interconvert active and inactive glucocorticoids. nih.govoup.com Mice with a targeted disruption of the 11β-HSD1 gene are unable to convert inert 11-dehydrocorticosterone (B106187) to active corticosterone. nih.gov These knockout mice show resistance to hyperglycemia induced by obesity or stress and have attenuated activation of key hepatic gluconeogenic enzymes. nih.gov Global 11β-HSD1 knockout mice are protected from some aspects of age-related metabolic decline and diet-induced obesity. bioscientifica.comoup.com Conversely, liver-specific 11β-HSD1 knockout mice show only modest metabolic improvements, highlighting the importance of extrahepatic 11β-HSD1 expression. oup.com These models are relevant for understanding the potential anti-glucocorticoid effects of 7-oxygenated steroids.

Estrogen Receptor Beta (ERβ) Knockout Mice: The effects of the dihydrotestosterone (B1667394) metabolite, 5alpha-androstane-3beta,17beta-diol (3β-adiol), are largely mediated through the estrogen receptor beta (ERβ). nih.govnih.govnih.govmdpi.comcapes.gov.brfrontiersin.orgnih.govresearchgate.net Studies utilizing ERβ knockout (βERKO) mice have been pivotal in confirming this mechanism. nih.govnih.gov In these mice, the anxiolytic and cognitive-enhancing effects observed with 3β-adiol administration in wildtype mice are absent. nih.govnih.gov This demonstrates that the actions of this androgen metabolite on certain behaviors are not mediated by the androgen receptor but rather through ERβ signaling. nih.govnih.govnih.govfrontiersin.orgnih.govresearchgate.net

Interactive Data Table: Key Findings from Genetic Manipulation Models

| Gene Knockout | Animal Model | Key Metabolic/Physiological Finding | Implication for 5alpha-Androstan-3beta,17beta-diol-7-one Research |

| CYP7B1 | Mice | Impaired 7α-hydroxylation of DHEA and 3β-adiol; altered reproductive behavior. nih.govresearchgate.net | Demonstrates the critical role of CYP7B1 in the metabolic pathway of precursors. |

| 11β-HSD1 | Mice | Resistance to hyperglycemia and aspects of metabolic syndrome. nih.govbioscientifica.com | Provides a model to study the potential anti-glucocorticoid effects of 7-oxygenated steroids. |

| Estrogen Receptor Beta (ERβ) | Mice | Abolished anxiolytic and cognitive-enhancing effects of 5alpha-androstane-3beta,17beta-diol. nih.govnih.gov | Confirms that specific effects of DHEA metabolites are mediated through ERβ, not androgen receptors. |

Molecular Biology and Biochemical Techniques Applied to 5alpha-Androstan-3beta,17beta-diol-7-one Research

A variety of molecular and biochemical techniques are employed to investigate the mechanisms of action of 5alpha-Androstan-3beta,17beta-diol-7-one at the cellular and molecular levels.

Gene and Protein Expression Analysis (e.g., qPCR, Western Blot, Immunohistochemistry)

These techniques are used to quantify changes in the expression of specific genes and proteins in response to treatment with 5alpha-Androstan-3beta,17beta-diol-7-one or its precursors.

Quantitative Polymerase Chain Reaction (qPCR): qPCR is a sensitive method for measuring mRNA levels of target genes. For example, qPCR has been used to demonstrate that in CYP7B1 knockout mice, there is a significant effect of the genotype on ERβ mRNA levels in the brain. nih.gov In studies on DHEA, a precursor, qPCR revealed that DHEA treatment significantly increased the mRNA expression of 11β-HSD2 in a rat cortical collecting duct cell line and in the kidneys of mice and rats. researchgate.net It also showed that DHEA lowered 11β-HSD1 mRNA expression in the liver, white adipose tissue, and kidney of rats. researchgate.net

Western Blot: Western blotting is utilized to detect and quantify specific proteins in a sample. This technique can be used to assess changes in the levels of steroidogenic enzymes, receptors, or downstream signaling proteins after treatment with the compound of interest. For instance, Western blot analysis could be employed to measure the protein levels of enzymes like CYP7B1 or 11β-HSD1 in tissues from treated animals.

Immunohistochemistry (IHC): IHC allows for the visualization and localization of specific proteins within tissues. This technique has been used to show the expression of steroidogenic enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD) in Leydig cells of rat testes. mdpi.com In the context of 5alpha-Androstan-3beta,17beta-diol-7-one research, IHC could be used to examine the co-localization of the compound's target receptors (e.g., ERβ) with other proteins of interest in specific brain regions or peripheral tissues. Studies on CYP7B1 knockout mice have used immunohistology to analyze immune cell infiltration in the liver, demonstrating the pro-inflammatory state in these animals. nih.gov

Isotope Labeling and Metabolic Flux Analysis

Isotope labeling is a powerful tool for tracing the metabolic fate of a compound in vivo. By using isotopically labeled (e.g., with ¹³C or ³H) 7-keto-DHEA, researchers can follow its conversion to various metabolites, including 5alpha-Androstan-3beta,17beta-diol-7-one, and determine their distribution and excretion.

Studies involving the administration of [3H]DMBA to rats fed with DHEA have demonstrated how DHEA can alter the metabolic activation and detoxification of a carcinogen, showcasing the utility of isotope labeling in metabolic studies. researchgate.net More directly relevant, the metabolism of DHEA has been investigated in rat liver homogenates, identifying a sequence of hydroxylated and oxidized products. nih.gov Although not a direct metabolic flux analysis, these studies lay the groundwork for more quantitative assessments.

Metabolic flux analysis, often coupled with isotope labeling and mass spectrometry, can provide a quantitative understanding of the rates of metabolic reactions in a pathway. This would be the ideal method to determine the precise flux of carbon from 7-keto-DHEA through the metabolic cascade leading to 5alpha-Androstan-3beta,17beta-diol-7-one and its subsequent metabolites in different tissues and under various physiological conditions. While specific metabolic flux analyses for this compound are not widely reported, the methodologies are well-established in steroid biochemistry. uu.nlresearchgate.net

Comparative and Evolutionary Aspects of 7 Oxo Androstane Steroids

Interspecies Variations in 5alpha-Androstan-3beta,17beta-diol-7-one Biosynthesis and Metabolism

The biosynthesis and metabolism of androgens and their derivatives show considerable variation among species. The pathways leading to the formation and breakdown of 5alpha-Androstan-3beta,17beta-diol-7-one are dependent on the presence and activity of specific enzymes in various tissues.

Steroid biosynthesis universally begins with cholesterol, which is converted to pregnenolone (B344588) and then further processed through a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). nih.govnih.gov The formation of 5alpha-androstanediol (B12727481) derivatives involves the 5α-reduction of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), followed by the action of hydroxysteroid dehydrogenases. The introduction of a keto group at the 7-position is a subsequent key step.

Research has highlighted significant species differences in the metabolism of 5alpha-androstane-3beta,17beta-diol. A comparative study of prostate microsomes from rats, monkeys, and humans revealed distinct patterns of hydroxylation, a critical step in steroid metabolism. nih.gov While this study focused on hydroxylation rather than the direct formation of the 7-oxo compound, it underscores the species-specific nature of the enzymes that metabolize the parent molecule. The formation of 7-oxygenated steroids is often linked to the activity of specific CYP enzymes and 11beta-hydroxysteroid dehydrogenase (11beta-HSD) isoforms, which can exhibit epimerase activity, interconverting 7α- and 7β-hydroxy steroids via a 7-keto intermediate. nih.gov

In rats, the metabolism of 5alpha-androstane-3beta,17beta-diol in tissues like the testis readily produces 17beta-hydroxy-5alpha-androstan-3-one and 5alpha-androstan-3alpha,17beta-diol, depending on the available cofactors (NAD+, NADP+). nih.gov The enzymes responsible for these conversions, such as 3α- and 3β-HSDs, are part of the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies. nih.gov The expression and substrate specificity of these enzymes can vary significantly between species, leading to different metabolic profiles. For instance, the metabolism of DHT, the precursor to 5alpha-androstane-3beta,17beta-diol, can lead to the formation of the estrogen receptor beta agonist 5alpha-androstane-3beta,17beta-diol (3β-Diol), which is then further metabolized by enzymes like CYP7B1. frontiersin.org

The table below summarizes the known variations in the enzymes and pathways related to the metabolism of the precursor, 5alpha-androstane-3beta,17beta-diol, in different species, which influences the potential for 5alpha-Androstan-3beta,17beta-diol-7-one biosynthesis.

Table 1: Interspecies Comparison of Key Metabolic Pathways for Androstanediols

| Species | Primary Tissue Studied | Key Metabolic Conversions of 5alpha-androstane-3beta,17beta-diol | Relevant Enzymes | Reference(s) |

|---|---|---|---|---|

| Rat | Prostate, Testis | Hydroxylation; Conversion to 17beta-hydroxy-5alpha-androstan-3-one and 5alpha-androstan-3alpha,17beta-diol. | Cytochrome P-450, 3α/β-HSDs | nih.govnih.gov |

| Monkey | Prostate | Hydroxylation at various positions. | Cytochrome P-450 | nih.gov |

| Human | Prostate, Adrenal Gland | Hydroxylation; Interconversion of 7α/β-hydroxy steroids via a 7-keto intermediate. | Cytochrome P-450, 11beta-HSD1 | nih.govnih.gov |

Phylogenetic Examination of Enzymes Involved in 7-Oxo Steroid Pathways Across Different Organisms

The enzymes responsible for the 7-oxygenation of androstane (B1237026) steroids belong to large, evolutionarily conserved families, primarily the Cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) superfamilies. nih.gov A phylogenetic examination of these enzyme families provides a framework for understanding the evolution of these metabolic pathways.

Cytochrome P450 (CYP) Superfamily: CYP enzymes are a diverse group of heme-containing monooxygenases that catalyze a wide array of reactions in steroid biosynthesis and metabolism. nih.gov The specific CYP enzymes responsible for 7α-hydroxylation of androgens (a potential step towards 7-oxo formation) vary across species. For example, CYP7B1 is known to hydroxylate dehydroepiandrosterone (B1670201) (DHEA) and DHT metabolites in humans. frontiersin.org Phylogenetic analyses show that the CYP superfamily has undergone extensive gene duplication and diversification throughout animal evolution, leading to the emergence of new functions. The evolution of steroid-metabolizing CYPs is closely linked to the evolution of the steroid hormones themselves. nih.gov

Hydroxysteroid Dehydrogenase (HSD) Superfamily: HSDs are critical for regulating the activity of steroid hormones by converting them between their active and inactive forms. nih.gov The 11beta-HSD enzymes, particularly HSD11B1, are of special interest as they can act on 7-oxygenated C19 steroids. HSD11B1 functions as an epimerase, catalyzing the interconversion of 7α-hydroxy and 7β-hydroxy steroids through a 7-keto intermediate, which is precisely 5alpha-Androstan-3beta,17beta-diol-7-one in this context. nih.gov HSD11B2, in contrast, acts primarily as an oxidase. nih.gov These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family. Phylogenetic studies of the SDR superfamily indicate ancient origins and diversification, allowing for the fine-tuning of steroid hormone action in different tissues and species.

The table below details the key enzymes implicated in the formation of 7-oxo steroids.

Table 2: Key Enzymes in 7-Oxo Androstane Steroid Metabolism

| Enzyme Family | Specific Enzyme | Function in 7-Oxo Steroid Pathway | Evolutionary Lineage | Reference(s) |

|---|---|---|---|---|

| Cytochrome P450 | CYP7B1 | 7α-hydroxylation of androgens (e.g., DHEA, DHT metabolites), creating a substrate for subsequent oxidation to a 7-keto group. | Ancient enzyme superfamily with extensive diversification in vertebrates. | frontiersin.org |

| Hydroxysteroid Dehydrogenase | HSD11B1 | Acts as an epimerase, interconverting 7α- and 7β-hydroxy C19 steroids via a 7-keto intermediate. | Short-chain dehydrogenase/reductase (SDR) superfamily. | nih.gov |

| Hydroxysteroid Dehydrogenase | HSD11B2 | Oxidizes 7α-hydroxy C19 steroids to the 7-keto form. | Short-chain dehydrogenase/reductase (SDR) superfamily. | nih.gov |

Evolutionary Significance of 7-Oxygenation in Steroid Hormone Function

The evolution of steroid 7-oxygenation is likely linked to the increasing complexity of endocrine regulation and the changing atmospheric conditions over geological time. The rise in atmospheric oxygen during the Precambrian period was a prerequisite for the evolution of oxygen-dependent metabolic pathways, including the hydroxylation of steroids by CYP enzymes. nih.gov This new metabolic capability allowed for the creation of a wider array of signaling molecules and metabolic intermediates.

The introduction of a 7-oxo or 7-hydroxy group can significantly alter the biological properties of a steroid in several ways, suggesting its evolutionary advantages:

Modulation of Receptor Binding: The addition of an oxygen function can change the shape and polarity of the steroid molecule, altering its affinity for nuclear receptors like the androgen receptor (AR) or estrogen receptors (ERs). For example, the DHT metabolite 3β-Diol, a precursor for 7-oxygenated forms, is a known agonist for ERβ. frontiersin.org 7-oxygenation can either enhance, reduce, or abolish receptor-mediated activity, providing a mechanism for fine-tuning hormonal signals.

Metabolic Clearance and Detoxification: Hydroxylation and subsequent oxidation are classic phase I metabolic reactions that increase the water solubility of steroids, facilitating their conjugation (phase II metabolism) and excretion. oup.com The 7-oxygenation pathway can therefore be seen as a mechanism for hormone inactivation and clearance, preventing the overstimulation of target tissues.

Generation of Novel Bioactive Molecules: Rather than being merely inactive metabolites, some 7-oxygenated steroids possess unique biological activities of their own, distinct from their parent androgens. Research into related compounds like 7-ketodehydroepiandrosterone suggests roles in neuroprotection and immune modulation. nih.gov The evolution of 7-oxygenation pathways may have been driven by the selective advantages conferred by these novel functions.

The molecular structures of steroid metabolites often show an evolutionary progression, from bile alcohols in elasmobranch fishes to the complex steroid hormones in mammals. britannica.com The appearance of specific modifications like 7-oxygenation in certain lineages reflects the adaptation of endocrine systems to new physiological demands, such as the regulation of stress responses, immune function, and complex reproductive strategies.

Future Research Directions and Theoretical Frameworks for 5alpha Androstan 3beta,17beta Diol 7 One

Application of Systems Biology and Omics Approaches (e.g., Metabolomics, Proteomics) in 5alpha-Androstan-3beta,17beta-diol-7-one Research

Systems biology offers a holistic framework to understand the complex interactions of 5alpha-Androstan-3beta,17beta-diol-7-one within a biological system. The application of "omics" technologies, such as metabolomics and proteomics, is a cornerstone of this approach and holds immense potential for future research.

Metabolomics: Untargeted and targeted metabolomics are powerful tools for mapping the metabolic fate of 5alpha-Androstan-3beta,17beta-diol-7-one. Studies on its precursor, 7-keto-DHEA, have utilized techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify a range of reduced and hydroxylated metabolites in human urine. sci-hub.senih.govresearchgate.net Future research should apply similar high-resolution mass spectrometry (HRMS) approaches to create a comprehensive profile of all downstream products of 5alpha-Androstan-3beta,17beta-diol-7-one. sci-hub.se This will help establish its complete metabolic network and identify potential new bioactive steroids.

Proteomics: Proteomics can elucidate the cellular impact of 5alpha-Androstan-3beta,17beta-diol-7-one by identifying proteins that are differentially expressed or post-translationally modified in its presence. This can reveal the signaling pathways and cellular processes it modulates. For instance, research on DHEA and its 7-oxygenated metabolites shows they can induce the expression of thermogenic enzymes like mitochondrial glycerophosphate dehydrogenase. researchgate.netnih.gov Proteomic analyses could determine if 5alpha-Androstan-3beta,17beta-diol-7-one has similar or distinct effects on the proteome of target tissues such as liver, adipose tissue, or immune cells.

| Omics Technology | Research Application | Potential Insights | Relevant Precedent (Related Compounds) |

|---|---|---|---|

| Metabolomics (LC-MS/MS, GC-MS) | Identification and quantification of the compound and its metabolites in biological fluids (plasma, urine). | Mapping of its metabolic pathways, determination of its half-life, and identification of new steroid derivatives. | Identification of ten novel metabolites of 7-keto-DHEA in human urine. nih.gov |

| Proteomics (e.g., SILAC, TMT) | Analysis of changes in protein expression in cells or tissues treated with the compound. | Discovery of protein targets, affected signaling pathways (e.g., metabolic, inflammatory), and cellular responses. | 7-oxygenated DHEA metabolites induce changes in hepatic enzyme levels. nih.gov |

| Transcriptomics (RNA-Seq) | Profiling of gene expression changes in response to the compound. | Understanding the genetic regulatory networks controlled by the compound and its potential receptors. | DHEA metabolites shown to alter gene expression for enzymes like P4504A1 in hepatocytes. nih.gov |

| Genomics (e.g., GWAS, PheWAS) | Associating genetic variations in metabolic enzymes with levels of the compound. | Identifying genetic factors that control the endogenous production and clearance of the compound. | Genetic variants in HSD3B1 are linked to altered DHEA metabolism and clinical outcomes. nih.gov |

Computational Modeling and In Silico Approaches to 5alpha-Androstan-3beta,17beta-diol-7-one Interactions

In silico methods provide a rapid and cost-effective way to generate hypotheses about the biological activities and interactions of 5alpha-Androstan-3beta,17beta-diol-7-one before undertaking extensive laboratory experiments.

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecule, typically a protein receptor or enzyme. nih.gov Future studies should use molecular docking to screen 5alpha-Androstan-3beta,17beta-diol-7-one against a panel of nuclear receptors (e.g., Estrogen Receptors ERα and ERβ, Androgen Receptor) and key steroid-metabolizing enzymes. For example, its precursor metabolite, 5alpha-androstane-3beta,17beta-diol, is a known high-affinity ligand for ERβ. nih.govfrontiersin.org Docking simulations could predict whether the addition of a 7-keto group alters this binding affinity or confers affinity for other receptors.

Following docking, molecular dynamics (MD) simulations can be employed to model the behavior of the ligand-receptor complex over time. nih.gov MD simulations provide insights into the stability of the binding, the conformational changes induced in the receptor upon binding, and the allosteric networks that mediate receptor activation or inhibition. nih.gov This could help predict whether 5alpha-Androstan-3beta,17beta-diol-7-one acts as an agonist or antagonist at a particular receptor.

| Protein Target | Protein Class | Rationale for Investigation | Reference (Related Compound Interaction) |

|---|---|---|---|

| Estrogen Receptor β (ERβ) | Nuclear Receptor | The parent diol is a known ERβ agonist; the 7-keto group may modulate this activity. | 5alpha-androstane-3beta,17beta-diol binds ERβ to inhibit prostate cancer cell migration. nih.gov |

| Androgen Receptor (AR) | Nuclear Receptor | To determine if it has any androgenic or anti-androgenic activity. | Phytochemicals screened for AR binding to find potential anti-androgens. nih.gov |

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Enzyme | The 7-keto group is structurally similar to the 11-keto group of cortisone, suggesting potential interaction. | 7-keto-DHEA is a competitive inhibitor of 11β-HSD1. nih.gov |

| Cytochrome P450 Enzymes (e.g., CYP7B1, CYP3A4) | Enzyme | To predict further oxidative metabolism (e.g., hydroxylation) of the compound. | CYP7B1 metabolizes DHEA and 5alpha-androstane-3beta,17beta-diol. researchgate.net |

| Aldo-Keto Reductases (AKRs) | Enzyme | To predict if the 7-keto group can be further reduced to a 7-hydroxy group. | AKRs are involved in the interconversion of keto and hydroxy steroids. nih.gov |

Elucidating Undiscovered Biological Roles and Regulatory Networks for 5alpha-Androstan-3beta,17beta-diol-7-one

The biological functions of 5alpha-Androstan-3beta,17beta-diol-7-one are currently unknown. Future research should focus on discovering its roles by investigating its effects in various physiological and pathological contexts. Based on its precursors, promising areas of investigation include immunology, neurobiology, and metabolic regulation.

7-oxygenated metabolites of DHEA are known to have immunomodulatory and anti-glucocorticoid properties. rupahealth.comnih.gov Research is needed to determine if 5alpha-Androstan-3beta,17beta-diol-7-one can modulate immune cell function, such as lymphocyte proliferation or cytokine production. Similarly, given the neuroactive properties of many steroids, its potential role as a neurosteroid affecting neuronal excitability, neuroprotection, or cognitive function warrants exploration.

Investigating the regulatory networks it influences is also critical. This involves identifying its primary molecular targets and mapping the downstream signaling cascades. For example, if it binds to ERβ, it could regulate gene expression through estrogen response elements, potentially affecting cell proliferation, apoptosis, or stress responses in a tissue-specific manner, similar to how its precursor 5alpha-androstane-3beta,17beta-diol modulates the hypothalamic-pituitary-adrenal (HPA) axis. frontiersin.orgnih.gov Techniques like RNA-sequencing after treating cells with the compound can help map these gene regulatory networks. nih.gov

Addressing Knowledge Gaps in the Endogenous Regulation and Homeostasis of 5alpha-Androstan-3beta,17beta-diol-7-one

A significant knowledge gap exists regarding the endogenous production, regulation, and physiological concentrations of 5alpha-Androstan-3beta,17beta-diol-7-one. Future research must identify the specific enzymes responsible for its synthesis from 7-keto-DHEA and its subsequent clearance. The conversion likely involves 5α-reductases and 17β-hydroxysteroid dehydrogenases (17β-HSDs). researchgate.netnih.gov However, the specific isoforms and their tissue distribution for this particular metabolic step are unknown.

Understanding its homeostasis requires investigating the factors that regulate the expression and activity of these key enzymes. Hormonal signals, age, sex, and disease states can all influence steroid metabolism. nih.govnih.gov For example, the age-related decline in DHEA and its metabolites is well-documented. lifeextension.comnih.gov Longitudinal studies measuring the levels of 5alpha-Androstan-3beta,17beta-diol-7-one across different life stages and in various health conditions are needed to understand its physiological dynamics. This will clarify whether its production is a minor, constant byproduct or a dynamically regulated process with specific functional implications.

Development of Novel Research Tools and Probes for 5alpha-Androstan-3beta,17beta-diol-7-one Studies

Advancing the study of 5alpha-Androstan-3beta,17beta-diol-7-one is contingent upon the development of specific and sensitive research tools.

Analytical Standards: The chemical synthesis of a pure, certified standard of 5alpha-Androstan-3beta,17beta-diol-7-one is a prerequisite for all quantitative studies. nih.gov Furthermore, the synthesis of stable isotope-labeled internal standards (e.g., using ¹³C or ²H) is crucial for developing accurate quantification methods using mass spectrometry. nih.gov

Antibodies and Immunoassays: The generation of high-affinity, specific monoclonal or polyclonal antibodies against 5alpha-Androstan-3beta,17beta-diol-7-one would enable the development of immunoassays like ELISA. These assays would provide a high-throughput method for screening large numbers of biological samples to assess its concentration in population studies.

Molecular Probes: To visualize the compound's localization within cells and tissues and to identify its binding partners, novel molecular probes could be developed. This includes synthesizing fluorescently-tagged or biotinylated derivatives of 5alpha-Androstan-3beta,17beta-diol-7-one. These probes could be used in techniques like fluorescence microscopy or affinity pull-down assays coupled with mass spectrometry to identify interacting proteins, providing direct evidence of its molecular targets.

Q & A

Q. What are the recommended analytical methods for quantifying 5α-Androstan-3β,17β-diol-7-one in biological matrices?

Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to ensure precision. Validate the method for specificity, sensitivity (LOQ < 1 ng/mL), and linearity (R² > 0.99) across physiological concentration ranges. Solid-phase extraction (SPE) or protein precipitation is recommended for sample cleanup .

Q. How should this compound be synthesized and purified for in vitro studies?

Methodological Answer : Follow stereospecific synthetic routes, such as enzymatic reduction of 5α-dihydrotestosterone derivatives using 3β-hydroxysteroid dehydrogenases. Purify via recrystallization in methanol or column chromatography (silica gel, chloroform:methanol gradients). Confirm purity (>98%) using HPLC with UV detection at 240 nm and nuclear magnetic resonance (NMR) for structural validation .

Q. What storage conditions ensure compound stability?

Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For solutions, use methanol as a solvent to prevent degradation and aliquot to minimize freeze-thaw cycles. Monitor stability via periodic LC-MS analysis .

Advanced Research Questions

Q. How does 5α-Androstan-3β,17β-diol-7-one modulate estrogen receptor β (ERβ) activity in neuroendocrine pathways?

Methodological Answer : Conduct competitive ligand-binding assays with recombinant ERβ to measure binding affinity (e.g., Kd ≈ 0.6 nM for ERβ vs. negligible binding to ERα). Use ERβ-specific reporter gene assays (e.g., transfected CHO cells) to confirm functional activity. In vivo, employ ERβ-knockout mice to isolate signaling effects, as shown in hypothalamic inhibition of stress responses .

Q. What experimental designs resolve contradictions in its metabolic fate across studies?

Methodological Answer : Variations in cofactor availability (e.g., NAD+ vs. NADPH) influence whether the compound is metabolized to 17β-hydroxy-5α-androstan-3-one (via 3β-HSD) or 5α-androstan-3α,17β-diol (via AKR1C). Use isotopically labeled tracers (e.g., D₃- or ¹⁴C-labeled) in hepatic microsomal incubations to track pathway dominance under controlled cofactor conditions .

Q. How does this compound interact with stress-responsive hypothalamic-pituitary-adrenal (HPA) axis neurons?

Methodological Answer : Perform intracerebroventricular (ICV) injections in rodent models and measure corticosterone levels via ELISA. Combine with c-Fos immunohistochemistry to map activated neurons in the paraventricular nucleus (PVN). ERβ-selective antagonists (e.g., PHTPP) can confirm receptor specificity .

Q. What are the implications of its structural isomerism (3α vs. 3β) on biological activity?

Methodological Answer : Synthesize both isomers and compare receptor-binding kinetics (SPR or radioligand displacement assays) and functional outcomes (e.g., ERβ transactivation). In metabolic studies, 3α-isols show higher affinity for AKR1C enzymes, while 3β-isols are substrates for 3β-HSD .

Data Contradiction Analysis

Q. Why do studies report conflicting effects on lipid metabolism during energy deficit?

Methodological Answer : Discrepancies arise from differences in energy deficit severity and testosterone co-administration. In severe deficits, the compound increases sulfated diol metabolites (e.g., 5α-androstan-3β,17β-diol monosulfate), which suppress lipolysis. Use metabolomic profiling (GC-MS or LC-QTOF) to contextualize its role in energy partitioning .

Q. How can conflicting in vitro vs. in vivo receptor activation data be reconciled?

Methodological Answer : In vitro systems lack tissue-specific co-regulators (e.g., SRC-1 in the prostate). Use tissue-selective ERβ knockout models or chromatin immunoprecipitation (ChIP-seq) to identify enhancer regions where the compound recruits ERβ in vivo but not in cell lines .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.